rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride
Description
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride is a chiral compound that has garnered significant interest in various scientific fields
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(2S,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-4-7(9-6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1 |
InChI Key |
MSKZDAPFZZXHCK-LEUCUCNGSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H](N1)C(=O)O.Cl |
Canonical SMILES |
CC(C)C1CCC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with an isopropyl group under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactions
The hydrochloride salt form of the compound undergoes reversible acid-base reactions. For example:
-
Deprotonation : Treatment with a strong base (e.g., NaOH) liberates the free base, (2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid .
-
Reprotonation : Reacidification with HCl regenerates the hydrochloride salt, enhancing solubility in polar solvents .
Table 1: Acid-Base Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Deprotonation | NaOH (aqueous) | Free carboxylic acid | |
| Salt formation | HCl (gaseous) | Hydrochloride salt |
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical reactions:
-
Amide Formation : Coupling with amines (e.g., EDC/HOBt) yields pyrrolidine-2-carboxamides. For example, analogs in and utilize carboxamide derivatives for biological activity.
-
Esterification : Reaction with alcohols (e.g., ethanol/H) forms esters, as seen in the synthesis of diethyl pyrrolidine-2,5-dicarboxylate derivatives .
Table 2: Carboxylic Acid Derivatives
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Amide coupling | EDC, HOBt, amine | Pyrrolidine-2-carboxamide | Drug intermediates | |
| Esterification | Ethanol, HSO | Ethyl ester | Synthetic intermediate |
Reductive Amination
The secondary amine in the pyrrolidine ring undergoes reductive amination with ketones or aldehydes. For instance:
Heterocycle Formation
The amine reacts with electrophiles to form fused heterocycles:
-
Thiazolidine Formation : Treatment with CS or isothiocyanates generates thiazolidine rings, observed in .
Table 3: Pyrrolidine Ring Reactions
Stereochemical Considerations
The (2R,5R) configuration impacts reaction outcomes:
-
Diastereoselectivity : Copper-catalyzed [2+2] photocycloadditions (as in ) show preference for cis-products due to steric and electronic effects of the isopropyl group.
-
Chiral Resolution : Racemic mixtures can be resolved via chiral chromatography or enzymatic hydrolysis .
Synthetic Pathways
Key steps in synthesizing similar compounds include:
-
Ring Closure : Cyclization of γ-amino acids or reductive amination of diketones .
-
Protection/Deprotonation : Use of Boc groups for amine protection, followed by HCl-mediated deprotection .
-
Functionalization : Introduction of the isopropyl group via alkylation or Grignard reactions .
Stability and Degradation
Scientific Research Applications
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride include:
- (2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
- (2S,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
- (2R,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.
Biological Activity
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as isopropyl pyrrolidine carboxylic acid, is a chiral compound with significant biological relevance. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 1550728-70-5
Mechanisms of Biological Activity
The compound exhibits several biological activities attributed to its interaction with various biological pathways:
- Antiproliferative Activity : Studies have demonstrated that pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown efficacy against breast, colon, and lung cancer cells by inducing apoptosis and modulating cell cycle regulators such as p53 and CDKN1A .
- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
- Metabolic Regulation : The compound may influence lipid metabolism by interacting with proteins involved in lipid accumulation and storage in hepatocytes. This suggests potential applications in metabolic disorders such as obesity and fatty liver disease .
Pharmacokinetics
The pharmacokinetic profile of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride has been assessed through various studies:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (0.9862) |
| Blood-Brain Barrier Permeability | Moderate (0.5052) |
| Caco-2 Permeability | Moderate (0.6568) |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 3A4 Substrate | Moderate (0.5389) |
These parameters indicate good absorption potential but moderate ability to cross the blood-brain barrier, which is critical for CNS-targeted therapies .
Case Studies
- Cancer Therapy : A study evaluated the antiproliferative effects of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid on various cancer cell lines, revealing IC50 values that suggest significant cytotoxicity against specific types of cancer cells.
- Neuroprotection : In an experimental model of neurodegeneration, the administration of this compound resulted in reduced markers of oxidative stress and improved neuronal survival rates compared to control groups.
Q & A
Q. Q1. What are the key steps for synthesizing rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical control achieved?
Methodological Answer: Synthesis typically involves constructing the pyrrolidine backbone via cyclization or reductive amination. For stereochemical control at the 2R and 5R positions, asymmetric catalysis or chiral auxiliary strategies are employed. For example, using L-proline derivatives as chiral templates can guide the stereochemistry during ring closure. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purity. Characterization via chiral HPLC or X-ray crystallography is critical to confirm stereochemistry .
Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can verify the pyrrolidine ring structure and substituents (e.g., isopropyl group).
- X-ray Crystallography : Resolves absolute configuration and confirms (2R,5R) stereochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Chiral HPLC : Ensures enantiomeric purity by separating rac-forms.
- Elemental Analysis : Confirms stoichiometric composition, including HCl content .
Advanced Research Questions
Q. Q3. How can computational chemistry optimize the synthesis of enantiomerically pure (2R,5R)-isomers?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition-state energies to identify optimal reaction pathways. For instance, modeling the activation barriers for diastereomeric intermediates can guide catalyst selection (e.g., chiral ligands in asymmetric hydrogenation). Tools like Gaussian or ORCA are used to simulate reaction mechanisms, while machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental data to refine conditions iteratively .
Q. Q4. What strategies mitigate diastereomer formation during the synthesis of this compound?
Methodological Answer:
- Temperature Control : Lower temperatures reduce kinetic competition between pathways.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired stereochemistry.
- Catalyst Design : Chiral catalysts like Jacobsen’s Co-salen complexes enhance enantioselectivity.
- Protection/Deprotection : Temporary blocking of reactive groups (e.g., carboxylic acid) prevents unwanted side reactions .
Q. Q5. How does the compound’s conformational flexibility impact its biological or catalytic activity?
Methodological Answer: Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) reveal dominant conformers. For example, the pyrrolidine ring’s puckering modes (e.g., envelope vs. twist) affect binding affinity to biological targets. Pair MD data with NMR-based NOE experiments to correlate solution-phase behavior with activity. This approach is critical when designing enzyme inhibitors or metal-organic catalysts .
Q. Q6. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature).
- Batch Purity Analysis : Use orthogonal techniques (e.g., HPLC-MS) to rule out impurities.
- Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity.
- Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., solvent effects) .
Safety and Handling
Q. Q7. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps due to HCl vapor release.
- Spill Management : Neutralize acid spills with sodium bicarbonate, then collect in labeled hazardous waste containers.
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
